molecular formula C21H14ClNO B2384330 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one CAS No. 1020252-39-4

3-((3-Chlorophenyl)amino)-2-phenylinden-1-one

Cat. No.: B2384330
CAS No.: 1020252-39-4
M. Wt: 331.8
InChI Key: WOOFCPDJTJJZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3-Chlorophenyl)amino)-2-phenylinden-1-one is a substituted indenone derivative featuring a 3-chlorophenylamino group at the 3-position and a phenyl group at the 2-position of the indenone core. The compound is commercially available, with suppliers such as CymitQuimica offering it at milligram-to-gram scales, indicating its relevance in research or industrial applications .

The 3-chlorophenyl substituent introduces steric and electronic effects, with the chlorine atom enhancing lipophilicity and possibly affecting binding specificity in pharmacological contexts.

Properties

IUPAC Name

3-(3-chloroanilino)-2-phenylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO/c22-15-9-6-10-16(13-15)23-20-17-11-4-5-12-18(17)21(24)19(20)14-7-2-1-3-8-14/h1-13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOFCPDJTJJZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one typically involves the reaction of 3-chloroaniline with 2-phenylindene-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Commonly used catalysts include palladium or copper-based catalysts, and solvents such as dimethylformamide (DMF) or toluene are often employed. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorophenyl)amino)-2-phenylinden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction: The major products are reduced derivatives such as amines or alcohols.

    Substitution: The major products are substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

3-((3-Chlorophenyl)amino)-2-phenylinden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Physicochemical Insights :

  • Lipophilicity: The 3-chlorophenyl group likely increases logP compared to non-halogenated analogs, enhancing membrane permeability.
  • Hydrogen Bonding: The amino group serves as a hydrogen bond donor, critical for molecular recognition in biological systems .

Biological Activity

3-((3-Chlorophenyl)amino)-2-phenylinden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula: C19H16ClN
  • Molecular Weight: 305.79 g/mol

This compound features a chlorophenyl group, which is known for enhancing biological activity through various mechanisms, including interaction with specific receptors and enzymes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)% Inhibition
MDA-MB-231 (Breast)5.285
HeLa (Cervical)4.890
A549 (Lung)6.080

These findings suggest that the compound exhibits a dose-dependent inhibition of cell growth, indicating its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Cycle Progression: The compound has been shown to induce G2/M phase arrest in cancer cells, thereby preventing cell division.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Inhibition of Angiogenesis: By targeting vascular endothelial growth factor (VEGF), the compound reduces tumor vascularization.

Study 1: In Vivo Efficacy

A study was conducted on xenograft models using MDA-MB-231 cells to evaluate the in vivo efficacy of the compound. Mice treated with 10 mg/kg of the compound showed a significant reduction in tumor volume compared to the control group.

Table 2: In Vivo Tumor Volume Reduction

Treatment GroupTumor Volume (mm³)% Reduction
Control800-
Compound Treatment30062.5

This study highlights the potential for clinical applications in breast cancer therapy.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanistic pathways involved in the anticancer activity of this compound. Using Western blot analysis, researchers demonstrated that treatment with the compound led to:

  • Increased phosphorylation of p53
  • Activation of caspase cascades

These results underscore the complex interactions between the compound and cellular signaling pathways pivotal for cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.